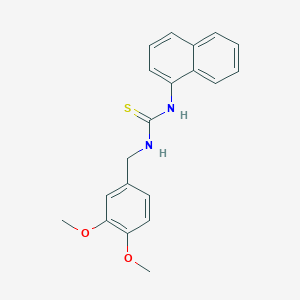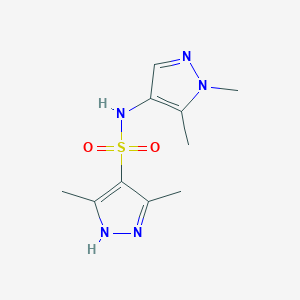![molecular formula C15H14O4 B4875651 7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4875651.png)
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Descripción general
Descripción
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CPCCOEt, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as allosteric modulators, which are molecules that bind to a specific site on a protein and alter its activity.
Mecanismo De Acción
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one binds to a specific site on mGluR1, which is located on the extracellular domain of the receptor. This binding leads to a conformational change in the receptor, which enhances its activity. The enhanced activity of mGluR1 leads to increased excitatory neurotransmission, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance excitatory neurotransmission in the hippocampus, which is a brain region that is involved in learning and memory. This compound has also been shown to enhance the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments. It is a potent and selective allosteric modulator of mGluR1, which makes it a useful tool for studying the role of this receptor in neuronal function and behavior. This compound is also relatively stable and can be easily synthesized in the lab.
One limitation of this compound is that it is not very soluble in aqueous solutions, which can make it difficult to use in certain experimental protocols. Another limitation is that it is a relatively new compound, and its long-term effects on neuronal function and behavior are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of research is to investigate its potential therapeutic applications. This compound has been shown to enhance learning and memory in animal models, and it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
Another area of research is to investigate the role of mGluR1 in various neurological disorders. This compound has been shown to enhance dopamine release in the striatum, which suggests that it may have potential as a treatment for disorders such as Parkinson's disease.
In conclusion, this compound is a potent and selective allosteric modulator of mGluR1 that has potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity. This compound has been shown to bind to a specific site on mGluR1 and enhance its activity, leading to increased excitatory neurotransmission.
Propiedades
IUPAC Name |
7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(16)8-18-10-5-6-12-11-3-2-4-13(11)15(17)19-14(12)7-10/h5-7H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPFDGVJLQMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4875576.png)

![4-[ethyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4875597.png)
![4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4875598.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4875601.png)
![N-(3-acetylphenyl)-2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875612.png)
![7-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4875614.png)
![1-(4-fluorophenyl)-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B4875619.png)
![N-[4-(aminosulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4875625.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4875628.png)
![3-(1-adamantylmethyl)-5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4875632.png)


